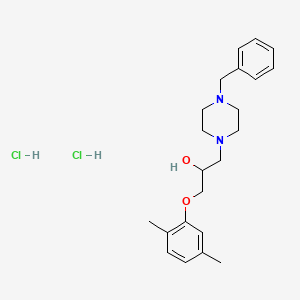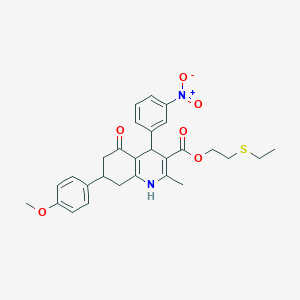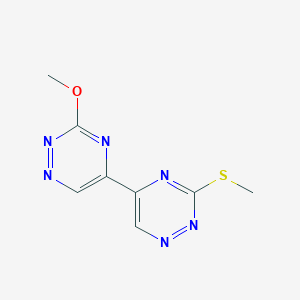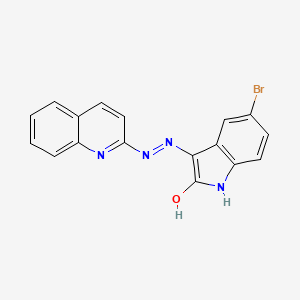
1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It has been studied extensively for its potential therapeutic applications in various neurological disorders.
作用機序
1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride acts as a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical areas of the brain. By blocking the activity of this receptor, this compound reduces the release of dopamine in these areas, leading to a decrease in the rewarding effects of drugs of abuse and a reduction in the symptoms of schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It reduces the release of dopamine in the mesolimbic and mesocortical areas of the brain, which leads to a decrease in the rewarding effects of drugs of abuse. It also reduces the symptoms of schizophrenia and Parkinson's disease by blocking the activity of the dopamine D3 receptor.
実験室実験の利点と制限
One of the advantages of using 1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor, without affecting other dopamine receptors. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are several future directions for the study of 1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride. One area of research is the development of more potent analogs of this compound, which may have greater therapeutic potential. Another area of research is the study of the long-term effects of blocking the dopamine D3 receptor, particularly in the context of drug addiction and Parkinson's disease. Additionally, the potential use of this compound in combination with other drugs for the treatment of these disorders is an area of interest for future research.
Conclusion:
This compound is a selective antagonist of the dopamine D3 receptor, which has been studied extensively for its potential therapeutic applications in various neurological disorders. Its mechanism of action involves blocking the activity of the dopamine D3 receptor, leading to a decrease in the rewarding effects of drugs of abuse and a reduction in the symptoms of schizophrenia and Parkinson's disease. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for the study of this compound, including the development of more potent analogs and the study of its long-term effects.
合成法
1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride is synthesized through a multistep process involving the reaction of piperazine with benzyl chloride, followed by the reaction of the resulting compound with 2,5-dimethylphenol and then with isopropanol. The final product is obtained through a salt formation reaction with hydrochloric acid.
科学的研究の応用
1-(4-benzyl-1-piperazinyl)-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders, including drug addiction, schizophrenia, and Parkinson's disease. It has been shown to selectively target the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders.
特性
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2.2ClH/c1-18-8-9-19(2)22(14-18)26-17-21(25)16-24-12-10-23(11-13-24)15-20-6-4-3-5-7-20;;/h3-9,14,21,25H,10-13,15-17H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJIJLMOCLYNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-chlorobenzyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}acetamide](/img/structure/B4948478.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B4948481.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]di(2-thiophenecarboxamide)](/img/structure/B4948490.png)
![{2-[2-(benzyloxy)phenoxy]ethyl}diethylamine hydrochloride](/img/structure/B4948496.png)
![4-[(2,4-difluorobenzyl)oxy]-4-oxobutanoic acid](/img/structure/B4948503.png)
![8-methyl-2-[(3-phenyl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4948505.png)
![2-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B4948509.png)
![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N,N-dimethylbenzamide](/img/structure/B4948516.png)
![3-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4948519.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B4948547.png)
